molecular formula C22H21N3O4 B12197935 N-(3-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide

N-(3-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide

Cat. No.: B12197935
M. Wt: 391.4 g/mol
InChI Key: JWZVYQSIVAADEW-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a heterocyclic compound featuring a tetrahydropyrroloquinazolinone core fused with an acetamide moiety. The structure includes a prop-2-en-1-yl (allyl) substituent at position 8 and a 3-hydroxyphenyl group attached via an acetamide linker.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

InChI

InChI=1S/C22H21N3O4/c1-2-5-16-18(29-13-20(27)23-14-6-3-7-15(26)12-14)10-9-17-21(16)22(28)25-11-4-8-19(25)24-17/h2-3,6-7,9-10,12,26H,1,4-5,8,11,13H2,(H,23,27)

InChI Key

JWZVYQSIVAADEW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)N3CCCC3=N2)OCC(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

Biological Activity

N-(3-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4. The compound features a hydroxyl group on the phenyl ring and a tetrahydropyrroloquinazoline moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Case Study : A study demonstrated that derivatives of tetrahydropyrroloquinazoline showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging : Compounds with similar structures have shown significant DPPH radical scavenging activity, indicating their ability to neutralize free radicals.
  • Case Study : In vitro studies revealed that certain derivatives could reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds based on the pyrroloquinazoline structure have been investigated for their anti-inflammatory properties:

  • Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : Research involving animal models has shown that these compounds can reduce paw edema in rats induced by carrageenan .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

ParameterValue
SolubilityHigh in organic solvents
BioavailabilityModerate
MetabolismHepatic (CYP450 involvement)
ExcretionRenal

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(3-hydroxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide exhibit significant anticancer activity. The tetrahydropyrroloquinazoline core has been studied for its ability to inhibit specific cancer cell lines. For instance:

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.0
Compound BLeukemia3.5

Mechanism of Action
The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Compounds targeting the N-methyl-D-aspartate receptor (NMDAR) have shown promise in modulating pathways involved in tumor growth and metastasis.

Pharmacology

Neurological Applications
this compound has potential as a positive allosteric modulator of NMDARs. This modulation can enhance synaptic plasticity and cognitive function:

ApplicationEffectReference
Cognitive EnhancementImproved memory retention
NeuroprotectionReduced neuronal death in models of neurodegeneration

Material Science

Polymeric Applications
The compound's unique structure allows it to be integrated into polymer matrices for developing advanced materials with specific properties such as increased thermal stability and mechanical strength.

Material TypeProperty EnhancedReference
Thermoplastic ElastomersImproved elasticity and durability
CoatingsEnhanced resistance to UV degradation

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a series of derivatives based on the core structure demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted that modifications at the phenolic position enhanced the anticancer activity significantly.

Case Study 2: Neurological Impact
A clinical trial investigated the effects of a derivative of this compound on patients with Alzheimer’s disease. Results indicated improved cognitive scores compared to placebo controls.

Comparison with Similar Compounds

Pyrrolo-Thiazolo-Pyrimidine Derivatives ()

  • Compound 8: 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol. Core Differences: Incorporates a pyrrolo-thiazolo-pyrimidine scaffold with a triazole-thiol substituent, contrasting with the tetrahydropyrroloquinazolinone core of the target compound.

Benzothieno-Triazolo-Pyrimidine Acetamides ()

  • Compound 10a: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide. Core Differences: Features a benzothieno-triazolo-pyrimidine system with a sulfanylacetamide group. Functional Impact: Sulfur-containing heterocycles often exhibit improved metabolic stability compared to oxygen-containing analogues .

Tetrahydrocarbazole Acetamides ()

  • Example: N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide. Core Differences: Carbazole-based scaffold with a chloro substituent. Functional Impact: Carbazoles are associated with DNA intercalation and topoisomerase inhibition, suggesting divergent mechanisms compared to pyrroloquinazolinones .

Substituent-Specific Comparisons

Prop-2-en-1-yl (Allyl) Group

  • Target Compound : The allyl group at position 8 may enhance reactivity for further functionalization (e.g., Michael addition or cycloadditions).
  • Contrast : Compounds in and use propargyl or pyridinyl groups, which offer distinct electronic and steric profiles .

3-Hydroxyphenyl Acetamide

Pharmacological Implications

  • Target Compound: The tetrahydropyrroloquinazolinone core may target ATP-binding pockets in kinases, similar to FDA-approved quinazoline-based drugs (e.g., Erlotinib).
  • Contrast: Benzothieno-triazolo-pyrimidines () are explored for antimicrobial activity, while tetrahydrocarbazoles () focus on CNS disorders .

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